molecular formula C19H18O2 B1330118 4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one CAS No. 5423-06-3

4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one

Cat. No. B1330118
CAS RN: 5423-06-3
M. Wt: 278.3 g/mol
InChI Key: VAAQGIJITBVELH-UHFFFAOYSA-N
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Description

Stereodivergent Synthesis of Enantioenriched 4-Hydroxycyclopentenones

The synthesis of protected 4-hydroxycyclopentenones (4-HCPs) is a significant area of study due to their utility as intermediates in chemical synthesis. A novel route to synthesize substituted 4-HCPs has been developed, which includes a Noyori reduction to establish stereochemistry, followed by ring-closing metathesis and functional group conversions. This method allows for the production of either enantiomeric form of the substituted 4-HCPs .

Photochemistry of Cyclopentene Derivatives

Research into the photochemistry

Scientific Research Applications

Organometallic Complex Synthesis

4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one has been utilized in the synthesis of heteroatom-substituted metal complexes. For instance, its reaction with Ph3P=CH2 in THF resulted in the formation of cyclopentadienyl transition metal complexes, highlighting its role in organometallic chemistry (Donovalová, Jackson, & Mintz, 1996).

Molecular Switches for Metal Ions

Research indicates the compound's effectiveness in creating molecular switches for alkali and alkaline earth metal ions. This application is significant in the field of organometallic chemistry and molecular electronics (Plenio & Aberle, 1997).

Synthesis of Bicyclic Bis-anhydrides

In synthetic chemistry, this compound is used to react with maleic anhydride, leading to the synthesis of bicyclic bis-anhydrides with defined stereochemistry. This is crucial in developing materials with specific structural properties (Mikhura et al., 2017).

Electrocyclic Reactions

It is also used in studying intramolecular electrocyclic reactions. The insights from such studies are beneficial for understanding reaction mechanisms in organic chemistry (Shoppee & Cooke, 1972).

Synthesis of Cyclopentenone Derivatives

Another application is in the synthesis of various cyclopentenone derivatives. These compounds have potential pharmacological properties, expanding the scope of medicinal chemistry (El-Samahy et al., 2017).

properties

IUPAC Name

4-hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O2/c1-13-17(15-9-5-3-6-10-15)19(21,14(2)18(13)20)16-11-7-4-8-12-16/h3-12,14,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAQGIJITBVELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279174
Record name MLS002638215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one

CAS RN

5423-06-3
Record name MLS002638215
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Record name MLS002638215
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5423-06-3
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